![molecular formula C9H5ClFNO2 B13676306 8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with chloroacetyl chloride, followed by fluorination and methylation steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: Unique due to its specific substitution pattern.
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazin-2,4-dione: Similar structure but different substitution, leading to varied chemical properties.
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: Another compound with similar halogen substitutions but different core structure.
Uniqueness
This compound stands out due to its specific combination of chlorine and fluorine atoms, which impart unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H5ClFNO2 |
---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
8-chloro-6-fluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5ClFNO2/c1-4-12-8-6(9(13)14-4)2-5(11)3-7(8)10/h2-3H,1H3 |
InChI Key |
AYFOAOKIQNHWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)F)C(=O)O1 |
Origin of Product |
United States |
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